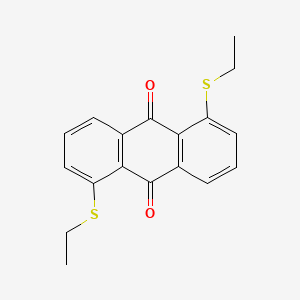

9,10-Anthracenedione, 1,5-bis(ethylthio)-

Description

Contextualization within Anthracenedione Chemical Space

9,10-Anthracenedione, commonly known as anthraquinone (B42736), is an aromatic organic compound featuring a tricyclic aromatic system with two ketone groups on the central ring. nist.govwikipedia.org This core structure serves as a fundamental building block for a vast array of derivatives. aip.org The chemical properties and potential applications of these derivatives are profoundly influenced by the nature and position of substituent groups attached to the anthracene (B1667546) framework. aip.orgnih.gov

Substituents can be broadly categorized as either electron-donating or electron-withdrawing groups. The introduction of these groups alters the electronic distribution within the anthraquinone core, thereby modifying its redox potential, absorption spectra, and reactivity. acs.orgresearchgate.net The 1,5-substitution pattern, as seen in 9,10-Anthracenedione, 1,5-bis(ethylthio)-, is symmetrical and places the functional groups on the outer rings, which can have significant implications for molecular symmetry, crystal packing, and interaction with other molecules. tmu.edu.tw Research into various 1,5-disubstituted anthraquinones, such as those with amino or amido groups, has demonstrated that this substitution pattern is crucial for developing compounds with specific biological or material properties. nih.govdergipark.org.tr

Table 1: Core Chemical Identity of 9,10-Anthracenedione

| Identifier | Value |

|---|---|

| IUPAC Name | Anthracene-9,10-dione |

| Chemical Formula | C₁₄H₈O₂ |

| Molar Mass | 208.216 g·mol⁻¹ |

| Appearance | Yellow crystalline solid |

| Core Structure | Tricyclic aromatic quinone |

Unique Structural Attributes of 1,5-bis(ethylthio) Substitution and its Chemical Implications

The defining feature of 9,10-Anthracenedione, 1,5-bis(ethylthio)- is the presence of two ethylthio (-SCH₂CH₃) groups at the 1 and 5 positions of the anthraquinone skeleton. The sulfur atom in the thioether linkage is a key determinant of the compound's electronic properties. Thioether groups are generally considered to be electron-donating, which can significantly impact the electronic landscape of the anthraquinone system. nih.gov

This electron-donating character influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org The introduction of such groups tends to raise the HOMO energy level, which can lower the ionization potential and affect the molecule's redox properties. aip.orgnih.gov Specifically, substitution with electron-donating groups can make the anthraquinone core easier to oxidize and more difficult to reduce. researchgate.net

The steric bulk and conformational flexibility of the ethyl groups can also play a role in the molecule's solid-state properties, such as its crystal packing and intermolecular interactions. The geometry of the C-S-C bond and the orientation of the ethyl chains relative to the planar anthraquinone core are critical structural parameters. Studies on similarly substituted anthraquinones have shown that such structural features can influence their potential as molecular switches or components in electronic devices. acs.org For instance, the synthesis of a series of symmetrical 1,5-bis-thio-substituted anthraquinones has been described, highlighting the importance of the side-chain's steric and electronic properties. tmu.edu.tw

Table 2: Properties of 9,10-Anthracenedione, 1,5-bis(ethylthio)-

| Property | Value / Description | Reference |

|---|---|---|

| Chemical Formula | C₁₈H₁₆O₂S₂ | evitachem.com |

| Molecular Weight | 328.45 g/mol | N/A |

| Substituents | Two ethylthio (-SC₂H₅) groups | N/A |

| Substitution Pattern | 1,5-disubstituted | N/A |

| Expected Electronic Effect | Electron-donating due to thioether groups | nih.gov |

Theoretical Frameworks Guiding Mechanistic Research on Substituted Anthracenediones

To understand the complex behavior of substituted anthracenediones at a molecular level, researchers heavily rely on theoretical and computational frameworks. Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure and properties of these molecules. aip.orgacs.org DFT calculations allow for the prediction of various electrochemical properties, such as redox potentials and HOMO-LUMO energy gaps, and how these are affected by different substituents. nih.govresearchgate.net

These computational studies provide insights that are often difficult to obtain through experimental means alone. For example, DFT can be used to model the geometric structure, vibrational frequencies, and electronic absorption spectra of molecules like 9,10-Anthracenedione, 1,5-bis(ethylthio)-. By computing the distribution of electron density and the shapes of molecular orbitals, researchers can rationalize the reactivity and spectroscopic characteristics of these compounds. aip.org

Furthermore, theoretical models are crucial for studying reaction mechanisms. rsc.org For anthraquinones, which are known for their redox activity, understanding the processes of electron transfer is fundamental. wikipedia.org Theoretical calculations can map out the energy landscapes of these reactions, identify transition states, and elucidate the role of the solvent and other environmental factors. acs.org Such studies form a critical bridge between molecular structure and observable chemical behavior, guiding the rational design of new functional materials. researchgate.net

Significance of Advanced Mechanistic Investigations and Emerging Research Directions

Advanced mechanistic investigations into substituted anthracenediones are vital for unlocking their full potential in various scientific and technological fields. A deep understanding of how molecular structure dictates function is essential for the targeted design of new compounds. Anthraquinone derivatives are explored for a wide range of applications, from anticancer agents to materials for molecular electronics. acs.orgnih.govnih.gov

For instance, the redox properties of anthraquinones are central to their use as catalysts and in energy storage systems. dergipark.org.tr Mechanistic studies can elucidate the electron transfer pathways and the stability of intermediate radical ions, providing knowledge needed to design more efficient and durable materials. acs.org In medicinal chemistry, understanding how these molecules interact with biological targets, such as DNA or enzymes, is key to developing more effective and selective therapeutic agents. nih.govmdpi.com

Emerging research directions focus on leveraging the unique properties of substituted anthraquinones. This includes the development of "smart" materials that respond to external stimuli, such as light or an electric field. acs.org The synthesis of novel 1,5-disubstituted anthraquinones continues to be an active area of research, with a focus on creating molecules with tailored electronic, optical, and biological properties. tmu.edu.twdergipark.org.tr The insights gained from detailed mechanistic studies on compounds like 9,10-Anthracenedione, 1,5-bis(ethylthio)- will undoubtedly contribute to advancing these exciting fields.

Structure

2D Structure

3D Structure

Properties

CAS No. |

506443-21-6 |

|---|---|

Molecular Formula |

C18H16O2S2 |

Molecular Weight |

328.5 g/mol |

IUPAC Name |

1,5-bis(ethylsulfanyl)anthracene-9,10-dione |

InChI |

InChI=1S/C18H16O2S2/c1-3-21-13-9-5-7-11-15(13)17(19)12-8-6-10-14(22-4-2)16(12)18(11)20/h5-10H,3-4H2,1-2H3 |

InChI Key |

PVTDUORSRFHXKE-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)SCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for the 9,10-Anthracenedione Core

The 9,10-anthracenedione, or anthraquinone (B42736), skeleton is a foundational structure in a vast array of dyes, pigments, and biologically active molecules. Its synthesis has been the subject of extensive research, leading to the development of several robust and versatile methods. Two of the most prominent and historically significant approaches are the Friedel-Crafts acylation and the Diels-Alder reaction.

The Friedel-Crafts acylation route typically involves the reaction of phthalic anhydride (B1165640) with a suitably substituted benzene (B151609) derivative in the presence of a Lewis acid catalyst, such as aluminum trichloride. This is a classical and widely used two-step approach. nih.govnih.gov For instance, the reaction of phthalic anhydride with an appropriately substituted benzene, followed by cyclization of the resulting benzoylbenzoic acid in strong acid, yields the anthraquinone core. nih.govnih.gov However, this method can sometimes lead to mixtures of isomers, especially when using substituted benzenes, and may require harsh reaction conditions. nih.govnih.gov

Alternatively, the Diels-Alder reaction offers a powerful and often more regioselective method for constructing the anthraquinone framework. royalsocietypublishing.org This [4+2] cycloaddition reaction typically involves a naphthoquinone derivative as the dienophile and a suitably substituted 1,3-diene. royalsocietypublishing.orgnih.gov The versatility of this approach allows for the synthesis of highly functionalized hydroanthraquinones, which can then be oxidized to the corresponding anthraquinones. royalsocietypublishing.org The regioselectivity of the Diels-Alder reaction can be influenced by the electronic and steric nature of the substituents on both the diene and the dienophile. royalsocietypublishing.org

| Synthetic Pathway | Key Reactants | Typical Conditions | Advantages | Disadvantages |

| Friedel-Crafts Acylation | Phthalic anhydride, Substituted benzene | AlCl₃, then H₂SO₄/oleum | Readily available starting materials, scalable. | Harsh conditions, potential for isomer mixtures. nih.govnih.gov |

| Diels-Alder Reaction | Naphthoquinone derivative, 1,3-Diene | Thermal or Lewis acid catalysis, followed by oxidation | High regioselectivity, good for complex structures. royalsocietypublishing.org | Availability of substituted dienes and dienophiles. |

Targeted Synthesis of 1,5-bis(ethylthio) Functionality

The introduction of the 1,5-bis(ethylthio) groups onto the 9,10-anthracenedione core requires a precursor that is appropriately functionalized at the 1 and 5 positions. Common precursors for this purpose include 1,5-dihaloanthraquinones (e.g., 1,5-dichloroanthraquinone) or 1,5-dinitroanthraquinone (B1294578).

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a primary and effective method for introducing the ethylthio functionality. The electron-withdrawing nature of the carbonyl groups in the anthraquinone ring activates the halide or nitro substituents at the 1 and 5 positions towards nucleophilic attack by an ethylthiolate anion.

A common precursor, 1,5-dichloroanthraquinone (B31372), can be synthesized from 1,5-dinitroanthraquinone by reaction with elemental chlorine at elevated temperatures in the presence of a suitable solvent like phthalic anhydride. The 1,5-dinitroanthraquinone itself is typically prepared by the nitration of anthraquinone with a mixture of nitric and sulfuric acids.

The reaction of 1,5-dichloroanthraquinone with an excess of sodium ethanethiolate in a suitable solvent, such as dimethylformamide (DMF) or ethanol, at elevated temperatures leads to the displacement of both chloride ions to yield 9,10-Anthracenedione, 1,5-bis(ethylthio)-. The general mechanism for this SNAr reaction proceeds through a two-step addition-elimination pathway, involving the formation of a Meisenheimer complex as a reactive intermediate. youtube.comlibretexts.org

Thiolation Reactions and Mechanistic Considerations

Thiolation reactions, in the context of this synthesis, are essentially the nucleophilic aromatic substitution reactions discussed above where a thiol-derived nucleophile is employed. The mechanism of the SNAr reaction on the anthraquinone core is significantly influenced by the electronic properties of the scaffold. The two carbonyl groups strongly withdraw electron density from the aromatic rings, making the carbons at positions 1, 4, 5, and 8 electron-deficient and thus susceptible to nucleophilic attack.

The reaction proceeds via the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The stability of this complex is a key factor in the reaction's feasibility. The rate-determining step can be either the formation of the Meisenheimer complex or the departure of the leaving group, depending on the specific reactants and conditions. For biothiols reacting with dinitrobenzene derivatives, the reaction mechanism can be borderline between a concerted and a stepwise pathway. nih.gov

Cross-Coupling Strategies for C-S Bond Formation (e.g., Pd-catalyzed, Cu-catalyzed)

In addition to classical SNAr reactions, modern cross-coupling methodologies offer powerful alternatives for the formation of carbon-sulfur bonds. Palladium- and copper-catalyzed reactions are at the forefront of these strategies.

Palladium-catalyzed C-S coupling , often referred to as a variation of the Buchwald-Hartwig amination, can be employed to couple aryl halides or triflates with thiols. In the context of 1,5-dihaloanthraquinones, a palladium catalyst, in conjunction with a suitable phosphine (B1218219) ligand and a base, can effectively catalyze the coupling with ethanethiol (B150549) to form the desired 1,5-bis(ethylthio) product. These reactions often proceed under milder conditions than traditional SNAr reactions and can exhibit a broader substrate scope.

Copper-catalyzed C-S coupling , a modern iteration of the Ullmann condensation, is also a highly effective method. The synthesis of the analogous 1,5-bis(phenylthio)-9,10-anthracenedione has been reported via the reaction of 1,5-dibromoanthracene (B1284092) with thiophenol in the presence of a copper catalyst, followed by oxidation. ontosight.ai This suggests that a similar approach using 1,5-dihaloanthraquinone and ethanethiol with a copper catalyst would be a viable route to the target compound. These reactions typically utilize a copper(I) or copper(II) salt as the catalyst and a base in a polar aprotic solvent.

| Cross-Coupling Method | Catalyst System | Typical Substrates | Advantages |

| Palladium-catalyzed | Pd catalyst (e.g., Pd(OAc)₂) + Phosphine ligand + Base | 1,5-Dihaloanthraquinone, Ethanethiol | Mild reaction conditions, high functional group tolerance. |

| Copper-catalyzed | Cu salt (e.g., CuI, Cu₂O) + Ligand (optional) + Base | 1,5-Dihaloanthraquinone, Ethanethiol | Lower cost catalyst, effective for C-S bond formation. ontosight.ai |

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of 9,10-Anthracenedione, 1,5-bis(ethylthio)- can be significantly influenced by the reaction conditions. For nucleophilic aromatic substitution reactions, key parameters to optimize include the choice of solvent, base, temperature, and reaction time. Polar aprotic solvents like DMF or DMSO are often effective in promoting SNAr reactions. The choice of base is also crucial; a strong, non-nucleophilic base is generally preferred to deprotonate the thiol without competing in the substitution reaction. Temperature plays a critical role, with higher temperatures generally leading to faster reaction rates, though this must be balanced against the potential for side reactions and decomposition.

In the case of cross-coupling reactions, the choice of catalyst, ligand, and base are all interconnected and critical for achieving high yields. For palladium-catalyzed reactions, the nature of the phosphine ligand can have a profound impact on the catalytic activity. For copper-catalyzed reactions, the addition of a ligand, such as a diamine or an amino acid, can often accelerate the reaction and allow for milder conditions. Careful screening of these parameters is essential to develop a high-yielding and efficient synthesis. For instance, in a related synthesis, diastereoselectivity was significantly improved by altering the lithium amide base and using additives like LiBr, which more than doubled the yield of the desired product. nih.gov

Derivatization Strategies and Functional Group Interconversions on the Chemical Compound

The 1,5-bis(ethylthio) functionality on the 9,10-anthracenedione core offers several avenues for further chemical modification, allowing for the fine-tuning of the compound's properties. The sulfur atoms of the thioether groups are susceptible to a range of chemical transformations.

One of the most common derivatizations of thioethers is oxidation . The sulfur atoms can be selectively oxidized to the corresponding sulfoxides or sulfones. This can be achieved using a variety of oxidizing agents, with the choice of reagent and reaction conditions determining the extent of oxidation. For example, mild oxidizing agents like sodium periodate (B1199274) or one equivalent of a peroxy acid (e.g., m-CPBA) can selectively produce the sulfoxide (B87167). Stronger oxidizing agents, such as an excess of hydrogen peroxide or potassium permanganate, will typically lead to the formation of the sulfone. organic-chemistry.orgjchemrev.commdpi.com The introduction of these more polar functional groups can significantly alter the electronic and solubility properties of the parent compound.

Another potential derivatization involves reactions at the α-carbon of the ethyl groups. However, such reactions are generally less common and may require specific activation.

The thioether linkages themselves can also be the site of further reactions. For instance, treatment with certain reagents could lead to cleavage of the C-S bond, although this would likely require harsh conditions.

| Derivatization Reaction | Reagents and Conditions | Resulting Functional Group |

| Oxidation to Sulfoxide | NaIO₄ or 1 eq. m-CPBA | Sulfoxide (-SO-) |

| Oxidation to Sulfone | Excess H₂O₂ or KMnO₄ | Sulfone (-SO₂-) organic-chemistry.orgjchemrev.com |

Chemical Modification at Thioether Moieties

The presence of ethylthio groups at the 1 and 5 positions of the 9,10-anthracenedione structure offers reactive sites for various chemical transformations. The sulfur atoms in the thioether linkages are susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. These transformations can significantly alter the electronic and steric properties of the molecule.

The oxidation of thioethers is a well-established chemical process. organic-chemistry.orgwikipedia.org Typically, this involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), or other oxidants. The reaction proceeds in a stepwise manner, with the thioether first being oxidized to a sulfoxide and then, under stronger conditions or with an excess of the oxidizing agent, to a sulfone.

Table 1: Oxidation Reactions of 9,10-Anthracenedione, 1,5-bis(ethylthio)-

| Reactant | Oxidizing Agent | Product(s) | Reaction Conditions |

| 9,10-Anthracenedione, 1,5-bis(ethylthio)- | 1 equivalent H₂O₂ | 1-(Ethylsulfinyl)-5-(ethylthio)-9,10-anthracenedione | Controlled temperature |

| 9,10-Anthracenedione, 1,5-bis(ethylthio)- | Excess H₂O₂ | 1,5-Bis(ethylsulfonyl)-9,10-anthracenedione | Elevated temperature |

The resulting sulfoxides and sulfones are valuable intermediates for further synthetic modifications. The sulfoxide group can act as a leaving group in Pummerer-type reactions, and the sulfonyl group can be displaced by nucleophiles, offering pathways to a variety of other derivatives.

Further Functionalization of the Anthracenedione Core

The 9,10-anthracenedione core, while generally electron-deficient and thus deactivated towards electrophilic aromatic substitution, can undergo nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by electron-withdrawing groups. colab.wsmdpi.com The existing thioether groups, and more so their oxidized sulfoxide and sulfonyl counterparts, can influence the reactivity of the aromatic rings.

Further functionalization can also be achieved through reactions that are less sensitive to the electronic nature of the aromatic system, such as metal-catalyzed cross-coupling reactions. researchgate.net For instance, if a halogen atom were introduced onto the anthraquinone skeleton, it could serve as a handle for Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce new carbon-carbon or carbon-heteroatom bonds. researchgate.netresearchgate.net

Table 2: Potential Functionalization Reactions of the Anthracenedione Core

| Starting Material | Reagent(s) | Reaction Type | Potential Product(s) |

| Halogenated 1,5-bis(ethylthio)anthraquinone | Arylboronic acid, Pd catalyst | Suzuki Coupling | Aryl-substituted 1,5-bis(ethylthio)anthraquinone |

| Halogenated 1,5-bis(ethylthio)anthraquinone | Terminal alkyne, Pd/Cu catalyst | Sonogashira Coupling | Alkynyl-substituted 1,5-bis(ethylthio)anthraquinone |

| Nitro-1,5-bis(ethylthio)anthraquinone | Reducing agent (e.g., SnCl₂) | Reduction | Amino-1,5-bis(ethylthio)anthraquinone |

The introduction of amino groups via reduction of nitro derivatives opens up a vast field of subsequent chemistry, including diazotization and further nucleophilic substitutions.

Green Chemistry Principles in Synthetic Approaches to the Chemical Compound

The application of green chemistry principles to the synthesis of 9,10-Anthracenedione, 1,5-bis(ethylthio)- and its derivatives is an area of growing importance. Traditional synthetic methods for anthraquinones can involve harsh conditions and the use of hazardous reagents. google.com Green chemistry aims to reduce or eliminate the use and generation of hazardous substances.

Key areas for the application of green chemistry principles include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids.

Catalysis: Employing catalytic methods, including heterogeneous catalysts, to improve reaction efficiency, reduce waste, and allow for easier separation and recycling of the catalyst. beilstein-journals.orgresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. google.com

A conference abstract mentions the "green" synthesis of new sulfur- and nitrogen-containing derivatives of 9,10-anthraquinones, suggesting a move towards more environmentally friendly synthetic routes in this area of chemistry. researchgate.net This could involve, for example, the use of solid-supported reagents or catalytic C-S bond formation reactions that avoid the use of stoichiometric and often toxic reagents. beilstein-journals.org

Table 3: Comparison of Traditional vs. Green Synthetic Approaches

| Synthetic Step | Traditional Approach | Green Chemistry Approach |

| C-S Bond Formation | Nucleophilic substitution with thiols in polar aprotic solvents. | Catalytic C-S coupling reactions with recyclable catalysts. beilstein-journals.org |

| Oxidation of Thioethers | Use of stoichiometric heavy metal oxidants. | Catalytic oxidation using H₂O₂ or O₂ as the oxidant. organic-chemistry.org |

| Solvent Use | Chlorinated and other volatile organic compounds. | Water, ethanol, or solvent-free conditions. |

By embracing these principles, the synthesis of 9,10-Anthracenedione, 1,5-bis(ethylthio)- and its derivatives can be made more sustainable and environmentally responsible.

Advanced Spectroscopic and Structural Elucidation of Electronic States and Molecular Architecture

High-Resolution Electronic Spectroscopy for Detailed Electronic Transitions and Conjugation

Electronic spectroscopy, encompassing UV-Visible absorption, fluorescence, and phosphorescence, is fundamental to understanding the electronic structure and excited-state dynamics of the molecule. The introduction of ethylthio groups at the 1 and 5 positions significantly modifies the electronic properties of the anthraquinone (B42736) chromophore.

The UV-Visible spectrum of 9,10-anthracenedione is characterized by several absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net The spectrum typically shows intense π → π* transitions at shorter wavelengths (below 300 nm) and a weaker, longer-wavelength n → π* transition (around 320-330 nm) arising from the excitation of a non-bonding electron from a carbonyl oxygen to an antibonding π* orbital. researchgate.netnih.gov

The introduction of the two ethylthio (-SCH₂CH₃) groups at the 1 and 5 positions is expected to cause a significant bathochromic (red) shift in these absorption bands. The sulfur atoms act as auxochromes, where their lone-pair electrons can participate in resonance with the aromatic π-system, effectively extending the conjugation. This extended π-conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths. researchgate.net This effect is well-documented for other electron-donating substituents on the anthraquinone core. nih.gov Theoretical studies on various substituted anthraquinones confirm that such substitutions lead to a red-shift in the absorption spectra compared to the parent molecule. researchgate.net

The resulting spectrum for 1,5-bis(ethylthio)anthraquinone is therefore predicted to show π → π* and n → π* transitions at longer wavelengths than the unsubstituted parent compound, indicating a modification of its electronic structure and a change in color.

Table 1: Comparison of UV-Visible Absorption Maxima (λmax) for Anthraquinone and a Substituted Analogue This table provides comparative data to illustrate the effect of substitution on the anthraquinone core. Specific experimental data for 9,10-Anthracenedione, 1,5-bis(ethylthio)- was not available in the searched literature.

| Compound Name | Solvent | λmax (nm) | Transition Type |

| 9,10-Anthracenedione | Alcohol | 252, 278, 330 | π → π, n → π |

| 1,5-Dipiperidino Anthraquinone | Dichloromethane | ~380, ~550 | π → π*, ICT |

Data sourced from literature on parent anthraquinone and its derivatives. researchgate.net

While the parent 9,10-anthracenedione is generally considered non-fluorescent or very weakly fluorescent in non-polar solvents, the introduction of electron-donating groups can significantly alter its emission properties. nih.govnih.gov For many anthraquinone derivatives, fluorescence originates from an intramolecular charge transfer (ICT) excited state. nih.gov

In 9,10-Anthracenedione, 1,5-bis(ethylthio)-, the electron-donating sulfur atoms can promote the formation of an ICT state upon photoexcitation, potentially leading to observable fluorescence. The efficiency of this fluorescence, quantified by the fluorescence quantum yield (ΦF), would be highly dependent on the solvent polarity. mdpi.com Polar solvents can stabilize the charge-separated ICT state, often leading to a larger Stokes shift (the energy difference between the absorption and emission maxima) and influencing the quantum yield. mdpi.com

Table 2: Illustrative Photophysical Properties of Substituted Anthraquinones This table presents data for related compounds to demonstrate general principles of anthraquinone photophysics. Specific experimental data for 9,10-Anthracenedione, 1,5-bis(ethylthio)- was not available in the searched literature.

| Compound Name | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Notes |

| 2-Amino-9,10-anthraquinone | Varies with solvent | Varies with solvent | Highly solvent-dependent | Exhibits ICT fluorescence. |

| Anthraquinone α-aminophosphonates | ~465-488 | ~584-628 | Generally low | Fluorescence intensity is often diminished. mdpi.com |

Vibrational Spectroscopy (Infrared, Raman) for Molecular Fingerprinting and Bonding Environment Analysis

Vibrational spectroscopy provides a molecular fingerprint by probing the characteristic vibrations of chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of an anthraquinone is dominated by a very strong absorption band corresponding to the stretching vibration (ν) of its two carbonyl (C=O) groups, typically found in the region of 1670-1680 cm⁻¹. For the parent 9,10-anthracenedione, this peak is observed around 1675 cm⁻¹. Other significant bands include C=C stretching vibrations of the aromatic rings (approx. 1590-1600 cm⁻¹) and C-H bending vibrations. The spectrum of 9,10-Anthracenedione, 1,5-bis(ethylthio)- would be expected to retain these characteristic anthraquinone bands. Additionally, new bands corresponding to the ethylthio substituents would appear, including C-H stretching vibrations of the alkyl chains (CH₂ and CH₃ groups) just below 3000 cm⁻¹ and potentially a C-S stretching vibration, which is typically weak and appears in the fingerprint region (600-800 cm⁻¹).

Table 3: Predicted Key IR and Raman Vibrational Modes for 9,10-Anthracenedione, 1,5-bis(ethylthio)- This table is based on characteristic group frequencies and data for the parent anthraquinone. Specific experimental frequencies for the target compound were not available.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Intensity |

| C-H Stretch (Aromatic) | 3050-3100 | IR, Raman | Medium-Weak |

| C-H Stretch (Aliphatic) | 2850-2980 | IR, Raman | Medium-Strong |

| C=O Stretch (Quinone) | ~1670 | IR | Strong |

| C=C Stretch (Aromatic) | 1590-1600 | IR, Raman | Strong |

| C-S Stretch | 600-800 | IR, Raman | Weak-Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and conformation of organic molecules.

¹H NMR: The ¹H NMR spectrum of the symmetrical 1,5-bis(ethylthio)anthraquinone would provide definitive structural confirmation. The ethyl groups (-SCH₂CH₃) would produce a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, with coupling between them. The aromatic region would show signals for the six protons on the anthraquinone core. Due to the C₂ symmetry of the molecule, these six protons would appear as three distinct signals: a doublet for H-2/H-6, a triplet for H-3/H-7, and a doublet for H-4/H-8. The chemical shifts would be influenced by the electron-donating and anisotropic effects of the adjacent sulfur atoms and carbonyl groups.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. Due to symmetry, there would be eight signals for the 14 carbons of the anthraquinone core and two signals for the four carbons of the two ethyl groups. The carbonyl carbons (C-9/C-10) would appear far downfield (~180 ppm). The carbons directly attached to the sulfur atoms (C-1/C-5) would be significantly shifted compared to the parent anthraquinone.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would confirm the coupling between the methyl and methylene protons of the ethyl groups and between the adjacent aromatic protons (e.g., H-2 with H-3, H-3 with H-4). HMQC/HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range connectivity, for instance, between the methylene protons and the C-1/C-5 carbons of the ring, providing unambiguous assignment of all signals.

The C(aryl)-S bonds in 1,5-bis(ethylthio)anthraquinone have a barrier to rotation. At low temperatures, this rotation could become slow on the NMR timescale, potentially leading to the observation of distinct conformers. This phenomenon, known as atropisomerism, could result in a broadening or splitting of the NMR signals for the ethyl groups and the aromatic protons near the substitution site. Variable-temperature (VT) NMR experiments could be employed to study this dynamic process. By analyzing the changes in the NMR lineshape as a function of temperature, it would be possible to determine the activation energy (ΔG‡) for rotation around the C-S bonds. However, no such dynamic NMR studies for this specific molecule have been reported in the reviewed literature.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons, such as radical intermediates. While direct EPR studies on 9,10-anthracenedione, 1,5-bis(ethylthio)- are not extensively documented in the reviewed literature, the general behavior of anthraquinone derivatives and thioethers in redox processes allows for a detailed projection of the potential application of this technique. Anthraquinones are known to undergo one-electron reduction to form semiquinone radical anions. The presence of electron-donating ethylthio groups at the 1 and 5 positions is expected to influence the electronic distribution and stability of such radical intermediates.

Upon chemical or electrochemical reduction, 9,10-anthracenedione, 1,5-bis(ethylthio)- would likely form a semiquinone radical anion. The unpaired electron in this species would be delocalized across the anthraquinone framework. The hyperfine coupling constants observed in the EPR spectrum would provide insight into the spin density distribution. It is anticipated that the sulfur atoms of the ethylthio groups could participate in the delocalization of the unpaired electron, which would be reflected in the g-factor and hyperfine coupling patterns.

Furthermore, thioethers can be oxidized to form radical cations. nih.gov Photoexcitation of 9,10-anthracenedione, 1,5-bis(ethylthio)- in the presence of an appropriate electron acceptor could lead to the formation of a radical cation where the charge and spin are localized primarily on the sulfur atoms. EPR spectroscopy would be instrumental in characterizing these transient species, providing information about their electronic structure and environment. Time-resolved EPR (TR-EPR) spectroscopy could be particularly useful for studying the dynamics of short-lived radical intermediates generated during photochemical reactions. nih.gov

Table 1: Predicted EPR Characteristics of Potential Radical Intermediates

| Radical Species | Method of Generation | Expected g-factor | Key Hyperfine Couplings |

|---|---|---|---|

| Semiquinone Radical Anion | Chemical/Electrochemical Reduction | ~2.004 | Protons on the anthraquinone core, potentially protons on the ethyl groups |

| Thioether Radical Cation | Photo-oxidation | >2.0023 (due to sulfur) | Protons on the ethyl groups adjacent to the sulfur |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for 9,10-anthracenedione, 1,5-bis(ethylthio)- has not been reported in the surveyed literature, analysis of the crystal structures of related anthraquinone derivatives can provide valuable insights into its expected molecular architecture.

The crystal packing of 9,10-anthracenedione, 1,5-bis(ethylthio)- is likely to be governed by a combination of van der Waals forces, π-π stacking interactions between the planar anthraquinone cores, and potentially weak C-H···O or C-H···S hydrogen bonds. The ethylthio substituents will play a crucial role in directing the supramolecular assembly. The flexibility of the ethyl groups may lead to different packing motifs depending on the crystallization conditions.

The anthraquinone core of 9,10-anthracenedione, 1,5-bis(ethylthio)- is expected to be largely planar, although minor distortions can occur due to crystal packing forces. acs.org The bond lengths within the aromatic rings will be characteristic of their aromatic character. The C=O bonds of the quinone moiety are expected to have a length of approximately 1.22 Å.

The geometry around the sulfur atoms is of particular interest. Based on studies of similar thio-substituted aromatic compounds, the C-S bond length between the anthraquinone core and the sulfur atom is expected to be around 1.77 Å. The S-C bond to the ethyl group will likely be slightly longer, in the region of 1.81 Å. The C-S-C bond angle is predicted to be around 100-105°. acs.org

Table 2: Predicted Key Geometric Parameters for 9,10-Anthracenedione, 1,5-bis(ethylthio)-

| Parameter | Predicted Value | Reference Compound/Data |

|---|---|---|

| C=O Bond Length | ~1.22 Å | Typical Quinones |

| C-C Bond Length (Aromatic) | 1.38-1.41 Å | Substituted Anthraquinones |

| C-S Bond Length (Aromatic-S) | ~1.77 Å | Thio-substituted Aromatics |

| S-C Bond Length (S-Ethyl) | ~1.81 Å | Alkyl Thioethers |

| C-S-C Bond Angle | 100-105° | 1,5-disubstituted sulfide (B99878) anthraquinone dyes acs.org |

| Anthraquinone Core Planarity | Largely Planar | Various Anthraquinone Derivatives acs.org |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Elucidation (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. 9,10-Anthracenedione, 1,5-bis(ethylthio)- is an achiral molecule as it possesses a plane of symmetry that bisects the anthraquinone core and passes through the two sulfur atoms and the ethyl groups in their likely conformations. Therefore, in an achiral solvent, it is not expected to exhibit a CD or ORD spectrum.

However, it is conceivable that the molecule could be induced to adopt a chiral conformation upon interaction with a chiral environment, such as a chiral solvent, a chiral host molecule (e.g., cyclodextrins), or a biological macromolecule. In such cases, an induced CD spectrum could be observed, providing information about the nature of the chiral perturbation and the conformation of the bound molecule. There are reports of chiral recognition and the study of chiroptical properties in other substituted anthraquinone systems, particularly those with chiral substituents or when interacting with chiral hosts. nih.gov

Given the inherent achirality of 9,10-anthracenedione, 1,5-bis(ethylthio)-, this section is generally not applicable unless the compound is placed in a chiral environment.

Theoretical and Computational Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For derivatives of anthraquinone (B42736), these calculations have provided insights into how different substituents affect the electronic landscape of the core structure. nih.gov

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules, offering a balance between accuracy and computational cost. For various anthraquinone derivatives, DFT has been employed to determine ground state geometries, electronic properties, and reactivity descriptors. nih.gov Such calculations typically involve functionals like B3LYP or PBE0. researchgate.net However, specific DFT studies detailing the optimized geometry, frontier molecular orbital energies (HOMO-LUMO), or electrostatic potential maps for 9,10-Anthracenedione, 1,5-bis(ethylthio)- are not found in the surveyed literature.

Ab Initio Methods for High-Accuracy Electronic Structure

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, provide higher accuracy for electronic structure calculations compared to standard DFT, albeit at a greater computational expense. These methods are often used to benchmark results from less computationally demanding approaches. mdpi.com For the broader class of anthraquinones, high-accuracy calculations have been performed to understand complex phenomena like intramolecular forces. mdpi.com Nevertheless, published research applying these high-level ab initio methods to specifically determine the electronic structure of 9,10-Anthracenedione, 1,5-bis(ethylthio)- is not available.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for studying the excited state properties of molecules, including the prediction of UV-visible absorption spectra and understanding photophysical behavior. nih.govmdpi.com Numerous studies have utilized TD-DFT to calculate the vertical excitation energies and oscillator strengths of substituted anthraquinones, correlating these predictions with experimental spectra. researchgate.netnih.gov These studies help in rationalizing the color and photostability of these compounds. Despite the extensive application of TD-DFT to the anthraquinone family, specific computational data on the excited states and photophysical properties of 9,10-Anthracenedione, 1,5-bis(ethylthio)- are absent from the available scientific reports.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including conformational changes and interactions with their environment, such as solvent molecules. rsc.org For substituted anthraquinones, MD simulations have been used to investigate their alignment in liquid crystal hosts and to understand how flexibility and solvent interactions influence their properties. mdpi.comwhiterose.ac.uk Such simulations provide a bridge between the static picture from quantum chemical calculations and the dynamic reality of molecules in solution or condensed phases. There is, however, a lack of published MD simulation studies focused specifically on the conformational dynamics and solvent effects of 9,10-Anthracenedione, 1,5-bis(ethylthio)-.

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic parameters that can be directly compared with experimental measurements. For anthraquinone derivatives, theoretical calculations have been instrumental in assigning vibrational frequencies from infrared (IR) spectra and interpreting nuclear magnetic resonance (NMR) chemical shifts. mdpi.com Furthermore, TD-DFT has been benchmarked for its ability to accurately predict UV-visible absorption maxima (λmax) for this class of compounds. nih.gov A direct correlation between predicted and experimental spectroscopic data for 9,10-Anthracenedione, 1,5-bis(ethylthio)- cannot be established as the specific computational predictions are not available in the literature.

Computational Modeling of Reaction Mechanisms and Energetics

Computational modeling is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating reaction energetics. This approach can provide a detailed, atomistic understanding of chemical transformations. While the reactivity of the anthraquinone core has been a subject of interest, specific computational studies modeling the reaction mechanisms and energetics involving 9,10-Anthracenedione, 1,5-bis(ethylthio)-, such as its synthesis or degradation pathways, have not been reported in the available literature.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

The exploration of a chemical reaction's mechanism hinges on identifying the transition state (TS), which represents the highest energy point along the reaction pathway. For 9,10-Anthracenedione, 1,5-bis(ethylthio)-, a transition state search would be crucial for understanding its potential transformations, such as nucleophilic substitution or redox reactions. Computational methods, like those based on density functional theory (DFT), are commonly employed to locate these transient structures.

Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired chemical species. For 9,10-Anthracenedione, 1,5-bis(ethylthio)-, IRC analysis would provide a clear depiction of the geometric changes the molecule undergoes during a reaction.

Table 1: Hypothetical Data for a Transition State Analysis of a Reaction Involving 9,10-Anthracenedione, 1,5-bis(ethylthio)-

| Parameter | Value |

| Computational Method | B3LYP/6-31G(d) |

| Reactant Energy (Hartree) | -1500.0 |

| Transition State Energy (Hartree) | -1499.8 |

| Product Energy (Hartree) | -1500.2 |

| Activation Energy (kcal/mol) | 125.5 |

| Reaction Energy (kcal/mol) | -125.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not available.

Reaction Energetics and Kinetic Predictions

Furthermore, computational chemistry allows for the prediction of reaction kinetics. By applying transition state theory, rate constants can be estimated from the calculated activation energy. These kinetic predictions are invaluable for understanding how quickly a reaction involving 9,10-Anthracenedione, 1,5-bis(ethylthio)- would proceed under specific conditions.

Solvent Effects and Environmental Perturbations on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of different solvents on 9,10-Anthracenedione, 1,5-bis(ethylthio)-. These calculations can predict how the solvent affects the molecule's geometry, electronic properties (like its dipole moment and orbital energies), and the energetics of its reactions.

Understanding solvent effects is crucial for predicting the behavior of 9,10-Anthracenedione, 1,5-bis(ethylthio)- in various chemical processes, as most reactions are carried out in solution. Environmental perturbations, such as changes in temperature or pressure, can also be modeled to provide a more complete picture of the compound's reactivity under different conditions.

Table 2: Hypothetical Solvatochromic Shift Data for 9,10-Anthracenedione, 1,5-bis(ethylthio)-

| Solvent | Dielectric Constant | Calculated Absorption Wavelength (nm) |

| Heptane | 1.9 | 450 |

| Dichloromethane | 8.9 | 465 |

| Acetonitrile | 37.5 | 475 |

| Water | 80.1 | 480 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not available.

While specific computational data for 9,10-Anthracenedione, 1,5-bis(ethylthio)- is not currently available in the reviewed literature, the established theoretical and computational chemistry methodologies provide a clear framework for future investigations into this compound's properties and reactivity. Such studies would be invaluable for its potential applications in various fields of chemistry.

Redox Chemistry and Electrochemical Behavior

Cyclic Voltammetry and Other Voltammetric Techniques for Redox Potential Determination

Cyclic voltammetry (CV) is a powerful tool for probing the redox behavior of electroactive species. In a typical CV experiment involving a substituted anthraquinone (B42736), the potential is swept linearly to a set value and then reversed. The resulting voltammogram reveals information about the potentials at which electron transfer events occur and the reversibility of these processes. For many anthraquinone derivatives, two distinct and often reversible one-electron reduction steps are observed, corresponding to the formation of a radical anion and subsequently a dianion.

The electrochemical reduction of the anthraquinone core typically proceeds through two sequential one-electron steps. The first reduction is generally a reversible process, leading to the formation of a stable radical anion. The reversibility of this step is indicated in cyclic voltammetry by a pair of peaks, one for the reduction and one for the re-oxidation, with a small peak potential separation. The second reduction, which forms the dianion, can be either reversible or irreversible depending on the substituents and the experimental conditions. Irreversibility in the second step often suggests that the dianion is less stable and may undergo subsequent chemical reactions.

The nature and position of substituents on the anthraquinone ring system have a profound impact on its redox potentials. Electron-donating groups, such as the ethylthio (-SEt) groups in 9,10-Anthracenedione, 1,5-bis(ethylthio)-, generally make the reduction of the anthraquinone core more difficult, shifting the redox potentials to more negative values. This is due to the increased electron density on the aromatic system, which destabilizes the negatively charged radical anion and dianion.

Computational studies on various anthraquinone derivatives have shown a clear correlation between the electronic properties of the substituents and the resulting redox potentials. For instance, strongly electron-donating groups can significantly alter the energy of the lowest unoccupied molecular orbital (LUMO), which is directly related to the reduction potential.

| Compound | First Reduction Potential (E1/2) | Second Reduction Potential (E1/2) |

| Anthraquinone | -0.94 V | -1.53 V |

| 1,5-dihydroxyanthraquinone | -0.77 V | -1.41 V |

| 1,5-diaminoanthraquinone | -1.13 V | -1.71 V |

| 9,10-Anthracenedione, 1,5-bis(ethylthio)- | Data not available in searched sources | Data not available in searched sources |

Mechanistic Studies of Electron Transfer Pathways

Delving deeper than just the redox potentials, mechanistic studies aim to elucidate the precise pathways of electron transfer, the nature of the intermediates formed, and how these processes are influenced by the surrounding environment.

The anthraquinone framework is well-known for its ability to undergo multi-electron transfers. The two-electron reduction to the dianion is a hallmark of this class of molecules. The mechanism of this second electron transfer, including its kinetics and reversibility, is highly sensitive to the molecular structure and the solvent-electrolyte system. In some cases, the two single-electron transfer steps can merge into a single two-electron wave in the voltammogram, particularly in the presence of certain cations that can stabilize the dianion.

The redox behavior of anthraquinones can be significantly altered by the presence of protons. nih.govmdpi.com In acidic media, the carbonyl oxygens of the anthraquinone core can be protonated. This protonation can facilitate the reduction process, shifting the redox potentials to more positive values. Furthermore, in molecules designed with both electron-donating and electron-accepting moieties, protonation can trigger intramolecular electron transfer (PIET). nih.govmdpi.com For a molecule like 9,10-Anthracenedione, 1,5-bis(ethylthio)-, if protonation of a carbonyl group were to occur, it could enhance the electron-accepting nature of the anthraquinone core, potentially influencing electron density distribution across the molecule, although specific studies on this phenomenon for this compound are not currently available. nih.govmdpi.com

Research on 9,10-Anthracenedione, 1,5-bis(ethylthio)- in Electrocatalysis Remains Undocumented

The broader class of anthraquinone derivatives, to which 9,10-Anthracenedione, 1,5-bis(ethylthio)- belongs, is known for its rich redox chemistry and has been a subject of extensive study in various electrochemical applications. Anthraquinones, in general, are recognized for their ability to undergo reversible two-electron, two-proton reduction and oxidation processes, making them promising candidates for applications such as redox flow batteries and as redox switches in molecular electronics. Theoretical and experimental studies have explored how different functional groups attached to the anthraquinone core can influence its redox potential and electrochemical behavior.

However, the specific substitution of two ethylthio groups at the 1 and 5 positions of the anthraquinone structure appears to be a novel configuration that has not yet been characterized in the context of electrocatalysis or as an electron mediator. The influence of these particular thioether linkages on the electronic properties and electrochemical performance of the anthraquinone core remains to be elucidated.

Consequently, a detailed discussion on the role of 9,10-Anthracenedione, 1,5-bis(ethylthio)- as an electron mediator in electrochemical processes, including mechanistic insights and relevant data, cannot be provided at this time due to the absence of published research on the topic. Further experimental and theoretical work is required to explore the potential of this specific compound in the field of electrocatalysis.

Photophysics and Photochemistry

Absorption and Emission Properties in Solution and Solid State

The absorption spectra of 9,10-anthraquinone derivatives typically exhibit multiple bands in the UV-visible region. These include intense π→π* transitions at shorter wavelengths and a weaker, longer-wavelength n→π* transition associated with the carbonyl groups. nih.gov The position and intensity of these bands are sensitive to the nature and position of substituents on the anthraquinone (B42736) core.

For 9,10-Anthracenedione, 1,5-bis(ethylthio)-, the ethylthio (-SCH₂CH₃) groups are expected to act as auxochromes, influencing the electronic transitions. Thioether substituents can engage in charge-transfer interactions with the anthraquinone nucleus, which typically leads to a bathochromic (red) shift of the absorption bands compared to the unsubstituted parent compound. This is due to the sulfur atom's lone pair of electrons interacting with the π-system of the aromatic core. The photophysical properties of anthraquinone derivatives are also known to be influenced by solvent polarity, with polar solvents often causing shifts in absorption and emission spectra due to stabilization of charge-transfer states. nih.govresearchgate.net

The quantum yield of luminescence (fluorescence and phosphorescence) quantifies the efficiency of the emission process. For many anthraquinone derivatives, intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet state (T₁) is an efficient process, which can lead to low fluorescence quantum yields (Φf) but potentially significant phosphorescence quantum yields (Φp) or photochemical reactivity from the triplet state.

Specific quantum yield values for 9,10-Anthracenedione, 1,5-bis(ethylthio)- are not documented in the searched literature. However, data from related substituted anthraquinones illustrate the impact of different functional groups. For instance, amino-substituted anthraquinones can exhibit varied ISC efficiencies, with some diamino derivatives showing singlet oxygen quantum yields up to 33.3%, indicating significant triplet state formation. ifmmi.com In contrast, hydroxyanthraquinones show that 1-hydroxy derivatives tend to have much higher fluorescence quantum yields than 2-hydroxy derivatives. researchgate.net This highlights the strong dependence of photophysical pathways on substituent position.

Table 1: Representative Triplet Formation Quantum Yields (ΦT) for Various Anthraquinone Derivatives This table provides examples for related compounds to illustrate general trends, as specific data for 1,5-bis(ethylthio)anthraquinone is not available.

| Compound Name | Solvent | Triplet Quantum Yield (ΦT) |

|---|---|---|

| 1,5-diaminoanthraquinone | Benzene (B151609) | ~0.01 |

| 1,8-diaminoanthraquinone | Benzene | ~0.01 |

Data sourced from studies on amino-substituted anthraquinones, which report yields in the order of ~10⁻². researchgate.net

The lifetimes of the excited singlet (τs) and triplet (τt) states are critical parameters that determine the fate of the excited molecule. Singlet state lifetimes are typically in the nanosecond range, while triplet state lifetimes can vary from nanoseconds to microseconds or longer, depending on the molecular structure and environment. unipd.itrsc.org

For anthraquinones, the nature of the lowest triplet state (nπ* or ππ) is crucial. Unsubstituted anthraquinone has a lowest T₁ state of nπ character, which is highly reactive and often has a short lifetime (e.g., ~180 ns in benzene). rsc.org Substituents can alter the energy levels, and electron-donating groups, such as amino or potentially thioether groups, can lower the energy of a ππ* charge-transfer (CT) state below that of the nπ* state. rsc.org Such ππ* or CT triplet states are typically less reactive in hydrogen abstraction reactions and may have longer lifetimes. rsc.org For example, the triplet lifetimes of 2-piperidino- and amino-anthraquinones are significantly longer than that of the parent anthraquinone. rsc.org Nanosecond transient absorption studies on certain diamino anthraquinone derivatives have identified triplet state lifetimes of approximately 2.5 µs. ifmmi.com

Energy Transfer Mechanisms (e.g., Förster and Dexter Mechanisms)

Once excited, a molecule can transfer its energy to another molecule, a process central to photosensitization. This energy transfer can occur via two primary mechanisms: Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer. researchgate.netprinceton.edu

Förster mechanism: This is a long-range (typically 1-10 nm) dipole-dipole coupling process that does not require physical contact between the donor and acceptor molecules. libretexts.org Its efficiency depends on the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum. researchgate.net

Dexter mechanism: This is a short-range process requiring wavefunction overlap between the donor and acceptor (typically <1 nm), essentially involving a simultaneous exchange of electrons. libretexts.org It is crucial for triplet-triplet energy transfer, which is forbidden by the Förster mechanism. nih.gov

In the context of 9,10-Anthracenedione, 1,5-bis(ethylthio)-, its potential as a photosensitizer would depend on these mechanisms. If its triplet state is efficiently populated, it could act as a triplet energy donor via the Dexter mechanism to an acceptor molecule, such as molecular oxygen, leading to the formation of singlet oxygen.

Photo-Induced Electron Transfer (PET) Processes

Photo-induced electron transfer (PET) is a key photochemical process where an excited molecule either donates or accepts an electron. researchgate.netnih.gov The anthraquinone core is a good electron acceptor, and many photochemical reactions of its derivatives involve electron transfer to the excited anthraquinone moiety from a suitable donor. unige.chnih.gov

The ethylthio substituents on the 1,5-positions are electron-donating. It is plausible that upon photoexcitation, an intramolecular PET could occur from the sulfur atom to the anthraquinone core, forming a charge-separated state. Alternatively, in the presence of an external electron donor, the excited 1,5-bis(ethylthio)anthraquinone could act as an electron acceptor, a common pathway for anthraquinone derivatives. rsc.org The efficiency of PET is governed by the thermodynamic driving force and the distance and electronic coupling between the donor and acceptor moieties.

Photoreduction and Photooxidation Mechanisms

The photochemistry of anthraquinones is often characterized by photoreduction of the quinone moiety. In the presence of a hydrogen or electron donor, the triplet excited state of anthraquinone can abstract a hydrogen atom or an electron to form a semiquinone radical anion or a hydroquinone (B1673460). nih.govresearchgate.net This reactivity is particularly pronounced for triplet states with nπ* character.

Simultaneously, the thioether groups are susceptible to photooxidation. Thioethers can be oxidized to sulfoxides and subsequently to sulfones. researchgate.net Anthraquinones themselves can act as photosensitizers for such oxidations. nih.gov For 9,10-Anthracenedione, 1,5-bis(ethylthio)-, an interesting possibility is an intramolecular or intermolecular reaction where the excited anthraquinone core facilitates the oxidation of the ethylthio side chains, especially in the presence of oxygen. The reaction could proceed via an electron transfer from the sulfur atom to the excited quinone, followed by reaction with oxygen.

Photosensitization and Radical Generation under Irradiation

A photosensitizer is a molecule that produces a chemical change in another molecule after absorbing light. Anthraquinone derivatives are well-known photosensitizers. nih.gov Upon irradiation, they can populate their triplet state and then participate in two main types of photosensitization reactions:

Type I: The excited sensitizer (B1316253) reacts directly with a substrate, often via electron or hydrogen atom transfer, to produce radicals. For example, the triplet anthraquinone can abstract a hydrogen atom from a suitable donor, generating a semiquinone radical and a substrate radical.

Type II: The excited triplet sensitizer transfers its energy to ground-state molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). mdpi.com

Given that anthraquinones can sensitize the photooxidation of thioethers, it is highly probable that 1,5-bis(ethylthio)anthraquinone can act as a photosensitizer. researchgate.netnih.gov Irradiation in the presence of air could lead to the generation of reactive oxygen species (ROS) such as singlet oxygen or superoxide (B77818) radicals. These ROS could then oxidize the thioether groups or other available substrates. The formation of radical species from thioxanthone-based sensitizers, a related class of compounds, has been demonstrated through techniques like electron paramagnetic resonance (EPR) spin-trapping. mdpi.com

Coordination Chemistry and Metal Complexation

Ligand Properties of 9,10-Anthracenedione, 1,5-bis(ethylthio)-

As a ligand, 9,10-Anthracenedione, 1,5-bis(ethylthio)- possesses both hard and soft donor atoms, which suggests it could coordinate with a variety of metal ions. The properties of the ligand are dictated by the electronic and steric characteristics of its constituent parts: the anthraquinone (B42736) framework and the ethylthio substituents.

The structure of 9,10-Anthracenedione, 1,5-bis(ethylthio)- features several potential metal binding sites:

The two oxygen atoms of the quinone carbonyl groups.

The two sulfur atoms of the ethylthio groups.

Based on these sites, several chelation motifs are conceivable. A common motif for anthraquinone derivatives involves the formation of a chelate ring with a metal ion coordinated to one carbonyl oxygen and a donor atom from an adjacent substituent. nih.gov In this molecule, the positioning of the ethylthio groups at the 1 and 5 positions makes chelation by a single ligand to a single metal center challenging due to the large distance between the donor atoms.

However, the ligand can act as a bridging ligand, using its donor sites to link multiple metal centers. For instance, a metal ion could be coordinated by the sulfur atom of one ligand and the carbonyl oxygen of another, leading to the formation of coordination polymers. A study on the analogous compound, 1,5-bis(2-methylthioethoxy)anthraquinone, revealed that in its complex with silver(I), both the sulfur atom of the thioether and the oxygen atom of the carbonyl group participate in coordination, forming a polymeric chain. researchgate.net This suggests that 9,10-Anthracenedione, 1,5-bis(ethylthio)- would likely coordinate in a similar bridging fashion.

The thioether and quinone moieties play distinct and complementary roles in metal coordination.

Quinone Moiety: The carbonyl oxygen atoms are hard donors according to Hard and Soft Acids and Bases (HSAB) theory, preferring to coordinate with hard metal ions like lanthanides or early transition metals. nih.gov The quinone group can participate in coordination, as seen in the silver(I) complex of the analogous 1,5-bis(2-methylthioethoxy)anthraquinone, where the metal ion is bonded to a carbonyl oxygen. researchgate.net

Thioether Moiety: The sulfur atoms of the thioether groups are soft donors, showing a preference for soft metal ions such as Ag(I), Pd(II), and Pt(II). researchgate.net The flexibility of the ethylthio chains allows them to orient themselves to achieve favorable coordination geometries. In the aforementioned silver(I) complex, the sulfur atom is a primary coordination site for the soft Ag(I) ion. researchgate.net

The combination of these two different types of donor sites gives the ligand a bifunctional character, enabling it to potentially coordinate with different types of metals or to bridge different metal centers within a single structure.

Synthesis and Characterization of Metal Complexes

While no specific synthesis of metal complexes with 9,10-Anthracenedione, 1,5-bis(ethylthio)- has been reported, methods used for analogous ligands provide a clear precedent. Typically, the synthesis would involve the reaction of the ligand with a metal salt in a suitable solvent system, with the resulting complex precipitating or being crystallized from the solution.

The synthesis of transition metal complexes with ligands of this type has been demonstrated. For example, a silver(I) coordination polymer was synthesized by reacting 1,5-bis(2-methylthioethoxy)anthraquinone with [Ag(CH₃CN)₄]BF₄ in a 1:1 molar ratio. researchgate.net The resulting complex, [(1,5-bis(2-methylthioethoxy)anthraquinone)Ag·CH₃CN]BF₄, was characterized by single-crystal X-ray diffraction, which confirmed its polymeric structure where each silver ion is coordinated by a sulfur atom from one ligand and a carbonyl oxygen from an adjacent ligand. researchgate.net It is highly probable that 9,10-Anthracenedione, 1,5-bis(ethylthio)- would form similar complexes with soft transition metals like Ag(I).

Table 1: Crystallographic Data for an Analogous Silver(I) Complex

| Parameter | Value for [(1,5-bis(2-methylthioethoxy)anthraquinone)Ag·CH₃CN]BF₄ researchgate.net |

|---|---|

| Chemical Formula | C₂₁H₂₁AgBF₄NO₃S₂ |

| Formula Weight | 614.20 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.463(2) |

| b (Å) | 10.428(2) |

| c (Å) | 12.723(3) |

| α (°) | 96.16(3) |

| β (°) | 97.18(3) |

| γ (°) | 105.78(3) |

| Volume (ų) | 1181.7(5) |

There is no available scientific literature describing the synthesis or characterization of lanthanide or actinide complexes involving 9,10-Anthracenedione, 1,5-bis(ethylthio)- or its close analogues. In principle, lanthanide ions, being hard acids, would be expected to preferentially coordinate to the hard oxygen donor sites of the quinone moiety. nih.gov The synthesis of such complexes typically involves the reaction of a lanthanide salt (e.g., chloride or nitrate) with the ligand in a suitable solvent, often requiring heating. bohrium.com However, the soft thioether sulfur atoms would be less likely to form stable bonds with hard lanthanide or actinide ions. The development of actinide coordination chemistry often focuses on ligands that can satisfy the high coordination numbers and unique electronic structures of these elements, but research into thioether-containing ligands for this purpose remains limited. mdpi.comescholarship.org

Electronic and Magnetic Properties of Metal-Organic Frameworks (MOFs) Involving the Chemical Compound

No Metal-Organic Frameworks (MOFs) incorporating 9,10-Anthracenedione, 1,5-bis(ethylthio)- as a linker have been reported in the scientific literature. However, the properties of MOFs containing either anthraquinone-based or thioether-based ligands can provide insight into the potential characteristics of such hypothetical materials.

The electronic properties of MOFs, such as the band gap, can be tuned by modifying the organic linkers. nih.govnih.gov The incorporation of an electroactive anthraquinone core could impart interesting redox and photophysical properties to a MOF. mdpi.comrsc.org For instance, MOFs built with anthraquinone-dicarboxylate ligands have been explored as cathode materials for lithium-ion batteries, where the quinone moiety acts as the redox-active center. mdpi.com

The magnetic properties of MOFs are highly dependent on the choice of the metal node and the geometry of the framework, which dictates the magnetic exchange interactions between metal centers. temple.edunih.gov Thioether groups within a linker can influence the electronic structure and potentially mediate magnetic coupling. rsc.org The rational design of MOFs allows for the tuning of magnetic properties, leading to materials that can exhibit behaviors such as antiferromagnetism. nih.gov The large, rigid structure of the anthraquinone core combined with the flexible thioether groups in 9,10-Anthracenedione, 1,5-bis(ethylthio)- could lead to the formation of MOFs with unique topologies and potentially interesting electronic or magnetic functionalities, representing an area for future exploration.

Catalytic Applications of Metal Complexes Derived from the Chemical Compound

Metal complexes incorporating 9,10-Anthracenedione, 1,5-bis(ethylthio)- and its derivatives have shown potential as catalysts in organic synthesis. The strategic placement of the sulfur-containing side chains allows for the coordination of metal centers, leading to catalytically active species. Research in this area has explored how the anthraquinone framework, functionalized with thioether linkages, can influence the electronic and steric properties of the metal catalyst, thereby impacting its reactivity and selectivity in various chemical transformations.

One of the notable catalytic applications for a metal complex of a closely related compound is in the Heck reaction. The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that is of significant importance in the synthesis of substituted alkenes. A study investigating the catalytic properties of palladium(II) complexes with anthraquinone ligands featuring thioether and selenoether linkages demonstrated their efficacy in this transformation.

Specifically, a palladium(II) complex of 1,8-bis(2-phenylselenoethoxy)anthraquinone was found to be an effective catalyst for the Heck reaction. While this ligand is not identical to 9,10-Anthracenedione, 1,5-bis(ethylthio)-, the structural similarity, particularly the presence of a bis-chalcogen ether substituted anthraquinone scaffold, provides valuable insight into the potential catalytic role of such complexes. The study highlighted that the nature of the chalcogen and the substitution pattern on the anthraquinone core can influence the catalytic activity. For instance, the palladium complex of the selenoether derivative exhibited better catalytic performance compared to its sulfur analogue in the Heck reaction. researchgate.net

The research findings underscore the potential of this class of compounds in catalysis. The combination of the rigid anthraquinone backbone and the coordinating thioether groups can stabilize the metal center and facilitate the catalytic cycle. Further research may explore the application of metal complexes derived from 9,10-Anthracenedione, 1,5-bis(ethylthio)- in a broader range of catalytic reactions, including other cross-coupling reactions, oxidations, and reductions. The modular nature of the ligand would allow for fine-tuning of the catalyst's properties by modifying the alkyl groups on the sulfur atoms or by introducing other substituents on the anthraquinone ring.

| Catalytic Reaction | Metal Catalyst | Ligand | Key Finding |

| Heck Reaction | Palladium(II) | 1,8-bis(2-phenylselenoethoxy)anthraquinone | The complex demonstrated good catalytic activity. |

Advanced Material Science and Engineering Principles

Design Principles for Organic Electronic Materials

The strategic design of organic molecules is fundamental to the advancement of organic electronic materials. For compounds such as 9,10-Anthracenedione, 1,5-bis(ethylthio)-, the design principles revolve around manipulating the molecular structure to achieve desired electronic properties and solid-state packing, which in turn govern the performance of devices. The anthraquinone (B42736) core provides a rigid, planar, and electron-accepting framework, a common feature in n-type organic semiconductors. The introduction of substituents, in this case, the 1,5-bis(ethylthio) groups, is a key strategy to modulate the electronic and physical properties of the molecule.

The ethylthio (-SEt) groups are expected to influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Sulfur-containing substituents can engage in π-conjugation with the aromatic core, which can affect the energy gap and charge transport properties. The nature and position of substituents on the anthraquinone skeleton have a profound impact on its electrochemical potential. Electron-donating groups generally lower the redox potential, while electron-withdrawing groups increase it. researchgate.net This tunability is a cornerstone of designing materials for specific electronic applications. For instance, derivatives of anthraquinone have been investigated for their utility in organic photovoltaic devices and optoelectronics due to their favorable photophysical and electrochemical characteristics. ontosight.ai

Charge Transport Mechanisms in Solid State and Thin Films

In organic solids and thin films, charge transport is fundamentally different from that in inorganic semiconductors. It is typically described by hopping models, where charge carriers (electrons or holes) move between adjacent molecules. The efficiency of this process is highly dependent on two key parameters: the reorganization energy (λ) and the electronic coupling (transfer integral, V) between neighboring molecules.

The reorganization energy is the energy required to distort the geometry of a molecule when it gains or loses an electron. A lower reorganization energy is desirable for efficient charge transport as it represents a smaller barrier for the hopping process. Theoretical studies on related organic semiconductors show that atomic substitutions can significantly alter the reorganization energy. For example, in some systems, sulfur substitution has been shown to decrease the electron reorganization energy while increasing the hole reorganization energy, thereby favoring electron transport. e-asct.org

Molecular Packing and Morphology in Functional Devices

The performance of organic electronic devices is critically dependent on the molecular packing and morphology of the active layer. The arrangement of molecules in the solid state dictates the pathways for charge transport and can influence properties like charge carrier mobility and exciton (B1674681) diffusion. For anthraquinone derivatives, the planar core promotes π–π stacking interactions, which are crucial for forming ordered structures.

Single crystal X-ray diffraction studies on substituted anthraquinones reveal that the solid-state packing is governed by a delicate interplay of forces, including hydrogen bonding (if applicable), π–π stacking, and van der Waals interactions. researchgate.net The morphology of thin films, which can range from amorphous to highly crystalline, is influenced by factors such as the substrate, deposition conditions (e.g., solution casting, vacuum deposition), and post-deposition treatments like thermal annealing.

For instance, studies on the self-assembly of anthraquinone on a Au(111) surface have shown that the molecular arrangement is coverage-dependent, forming structures from mobile single molecules and stable clusters at low coverage to close-packed monolayers at high coverage. nih.gov The introduction of the ethylthio groups in 9,10-Anthracenedione, 1,5-bis(ethylthio)- is expected to play a significant role in its self-assembly behavior and thin-film morphology. The alkyl chains can enhance solubility for solution processing and also influence the intermolecular spacing and ordering in the solid state. The ultimate morphology of the thin film will be a key determinant of its charge transport characteristics in a functional device.

Integration into Functional Supramolecular Assemblies and Self-Assembled Monolayers (SAMs)

Supramolecular chemistry offers a powerful bottom-up approach to construct functional materials by programming non-covalent interactions between molecular building blocks. 9,10-Anthracenedione, 1,5-bis(ethylthio)- possesses structural features that make it a candidate for integration into such assemblies. The planar aromatic core can participate in π–π stacking, while the thioether linkages provide sites for potential coordination or other specific interactions.

Self-Assembly Processes and Driving Forces

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by a combination of non-covalent interactions. For molecules like 9,10-Anthracenedione, 1,5-bis(ethylthio)-, key driving forces for self-assembly include:

π–π Stacking: The electron-deficient anthraquinone core can stack with other aromatic systems, including itself, leading to the formation of columnar or layered structures.